Product packaging for 5-Acetyl-2-(2-tert-butylphenoxy) pyridine(Cat. No.:CAS No. 1554472-61-5)

5-Acetyl-2-(2-tert-butylphenoxy) pyridine

Cat. No.: B2922489
CAS No.: 1554472-61-5
M. Wt: 269.344
InChI Key: GQOSPTXVESGIBU-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Organic and Organometallic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in chemistry. nih.gov Its unique electronic properties and reactivity make it a versatile building block in both organic and organometallic chemistry. nih.gov Pyridine and its derivatives are found in a vast array of natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin (Vitamin B3). nih.gov

In organic synthesis, the pyridine nucleus is a common feature in pharmaceuticals and agrochemicals. nih.gov Its ability to be readily functionalized allows for the creation of diverse molecular libraries for drug discovery. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which often contributes to the biological activity of pyridine-containing molecules. researchgate.net Furthermore, pyridine derivatives are known to exhibit a wide range of therapeutic properties. researchgate.net

In the realm of organometallic chemistry, pyridines are highly valued as ligands for transition metals. nih.gov The nitrogen atom's lone pair of electrons readily coordinates with metal centers, forming stable complexes that are utilized in various catalytic processes, including asymmetric catalysis. nih.gov The electronic properties of the pyridine ligand can be tuned by the addition of substituents, which in turn influences the catalytic activity and selectivity of the resulting metal complex.

Overview of Substituted Phenoxy and Acetyl Moieties in Chemical Systems

Phenoxy Moiety: The phenoxy group, consisting of a phenyl ring attached to an oxygen atom, is a key structural component in many biologically active compounds. nih.gov When substituted, as in the case of the 2-tert-butylphenoxy group, its steric and electronic properties can be significantly altered. The bulky tert-butyl group can introduce steric hindrance, which can influence the molecule's conformation and its interactions with biological targets or catalysts. acs.org The ether linkage in the phenoxy group can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. nih.gov Phenoxy derivatives have been investigated for a range of applications, including their potential as anti-inflammatory and anti-cancer agents. nih.gov

Acetyl Moiety: The acetyl group, with the chemical formula -COCH3, is a fundamental functional group in organic chemistry. fiveable.menguyenstarch.com It is a component of many important organic molecules, such as the neurotransmitter acetylcholine (B1216132) and the common analgesic, aspirin. wikipedia.orgyoutube.com The acetyl group is polar and can participate in dipole-dipole interactions and hydrogen bonding. nguyenstarch.com Acetylation, the process of introducing an acetyl group, can modify the properties of a molecule, such as its solubility and bioavailability. nguyenstarch.comwikipedia.org In medicinal chemistry, the addition of an acetyl group can enhance a drug's ability to cross the blood-brain barrier. wikipedia.org

Research Gaps and Motivations for Investigating 5-Acetyl-2-(2-tert-butylphenoxy)pyridine

The specific compound 5-Acetyl-2-(2-tert-butylphenoxy)pyridine is not extensively documented in publicly available scientific literature. This lack of detailed research presents a clear gap and a compelling motivation for further investigation. The motivation to study this compound stems from the promising characteristics of its constituent parts.

The combination of a pyridine ring with a bulky phenoxy substituent at the 2-position and an acetyl group at the 5-position suggests several potential areas of research:

Medicinal Chemistry: The pyridine core is a well-established pharmacophore. The lipophilic tert-butylphenoxy group could enhance membrane permeability, while the acetyl group could be a site for metabolic activity or a key interaction point with a biological target. A related compound, 5-Amino-2-(4-tert-butylphenoxy)pyridine, has been noted for its potential biological activity and interest in pharmaceutical research. cymitquimica.com

Ligand Design for Catalysis: The nitrogen atom of the pyridine ring, in conjunction with the oxygen of the phenoxy group and the carbonyl oxygen of the acetyl group, could act as a multidentate ligand for metal ions. The steric bulk of the tert-butyl group could create a specific chiral environment around a metal center, potentially leading to highly selective catalysts for asymmetric synthesis.

Materials Science: Pyridine-containing compounds can have interesting photophysical properties. The extended π-system of the 5-Acetyl-2-(2-tert-butylphenoxy)pyridine molecule could be explored for applications in organic electronics or as a component in novel dyes or sensors.

The synthesis and characterization of 5-Acetyl-2-(2-tert-butylphenoxy)pyridine would be the first step in exploring these possibilities. Subsequent studies could then focus on its biological activity, coordination chemistry, and physical properties, thereby filling the current void in the scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO2 B2922489 5-Acetyl-2-(2-tert-butylphenoxy) pyridine CAS No. 1554472-61-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[6-(2-tert-butylphenoxy)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12(19)13-9-10-16(18-11-13)20-15-8-6-5-7-14(15)17(2,3)4/h5-11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOSPTXVESGIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Acetyl 2 2 Tert Butylphenoxy Pyridine

Precursor Synthesis and Building Block Derivatization

Strategies for Incorporating the 2-tert-butylphenoxy Moiety

The 2-tert-butylphenoxy group is typically derived from 2-tert-butylphenol (B146161). The synthesis of this precursor can be achieved through the Friedel-Crafts alkylation of phenol (B47542) with isobutylene (B52900) or tert-butanol (B103910) under acidic conditions. This reaction, however, can sometimes lead to a mixture of ortho- and para-isomers, necessitating purification.

Alternative strategies for synthesizing substituted phenols include ortho-lithiation of a protected phenol followed by reaction with an appropriate electrophile. For the 2-tert-butylphenoxy moiety, direct coupling of 2-tert-butylphenol with a suitable pyridine (B92270) derivative is the most common approach, as will be discussed in subsequent sections.

Synthetic Routes to 5-Acetylpyridine Scaffolds

The 5-acetylpyridine scaffold is a crucial building block. One common precursor for this moiety is 5-acetyl-2-bromopyridine. The synthesis of this intermediate can be achieved through various methods. For instance, the reaction of 5-bromo-2-pyridinecarbonitrile with a methyl organometallic reagent, such as methylmagnesium bromide, provides a direct route to the ketone. This reaction proceeds via nucleophilic addition of the methyl group to the nitrile carbon.

Another approach involves the direct C-H acylation of a pre-functionalized pyridine. While direct Friedel-Crafts acylation on pyridine itself is challenging due to the deactivating effect of the nitrogen atom, acylation of pyridine N-oxides can be a viable strategy, often directing the substitution to the 2- and 4-positions. Subsequent deoxygenation would then yield the desired pyridine derivative.

Targeted Synthesis of 5-Acetyl-2-(2-tert-butylphenoxy)pyridine

The targeted synthesis of 5-Acetyl-2-(2-tert-butylphenoxy)pyridine, with the chemical formula C15H17NO2 and a molecular weight of 243.30 g/mol , involves the formation of a key ether linkage and the introduction of the acetyl group. The CAS number for this compound is 1554472-61-5.

Etherification and C-O Bond Formation Strategies

The formation of the ether bond between the 2-tert-butylphenol and the pyridine ring is a critical step. A common and effective method for this transformation is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 2-halopyridine, such as 5-acetyl-2-bromopyridine, with 2-tert-butylphenol in the presence of a base. The bromine atom at the 2-position of the pyridine ring is a good leaving group, facilitating the substitution by the phenoxide nucleophile.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are also powerful methods for the formation of diaryl ethers. These reactions often provide good to excellent yields and tolerate a variety of functional groups. The reaction of a 2-halopyridine with a phenol in the presence of a copper catalyst and a suitable ligand can efficiently construct the desired C-O bond.

Acylation Reactions and C-C Bond Formation at the Pyridine Ring

The introduction of the acetyl group at the 5-position of the pyridine ring is another key transformation. As mentioned, a plausible synthetic strategy involves starting with a pre-acetylated pyridine precursor, such as 5-acetyl-2-bromopyridine. This circumvents the challenges associated with the direct acylation of the 2-phenoxypyridine (B1581987) core.

Alternatively, a Friedel-Crafts acylation could potentially be performed on a 2-(2-tert-butylphenoxy)pyridine intermediate. However, the regioselectivity of such a reaction would need to be carefully controlled, as acylation could occur at different positions on either the pyridine or the phenoxy ring. The presence of the ether linkage at the 2-position of the pyridine ring would influence the electronic properties and thus the site of electrophilic attack.

Derivatization and Structural Modification of 5-Acetyl-2-(2-tert-butylphenoxy)pyridine

Once synthesized, 5-Acetyl-2-(2-tert-butylphenoxy)pyridine offers several avenues for further derivatization and structural modification, allowing for the exploration of its chemical space and potential applications.

The acetyl group is a versatile handle for a variety of chemical transformations. For instance, the carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This alcohol can then be further functionalized, for example, through esterification or etherification. The methyl group of the acetyl moiety can also be a site for reactions, such as alpha-halogenation or condensation reactions.

The pyridine ring itself can undergo further functionalization. For example, electrophilic substitution reactions, such as nitration or halogenation, could be explored, although the directing effects of the existing substituents would need to be considered. The nitrogen atom of the pyridine ring can also be quaternized to form pyridinium (B92312) salts, which can alter the electronic properties and solubility of the molecule.

Below is a table summarizing potential derivatization reactions of the acetyl group:

Reaction TypeReagents and ConditionsProduct Functional Group
ReductionNaBH4, MethanolSecondary Alcohol
OxidationBaeyer-Villiger oxidation (e.g., with m-CPBA)Ester
Aldol CondensationAldehyde, Baseα,β-Unsaturated Ketone
Mannich ReactionFormaldehyde, Secondary Amine, Acidβ-Aminoketone
Willgerodt-Kindler ReactionSulfur, MorpholineThioamide

These potential modifications highlight the utility of 5-Acetyl-2-(2-tert-butylphenoxy)pyridine as a scaffold for the synthesis of a diverse range of new chemical entities.

Functional Group Interconversions on the Acetyl Group

The acetyl group at the 5-position of the pyridine ring is a versatile functional handle that can undergo a variety of transformations to generate a wide range of derivatives. These reactions are fundamental in organic synthesis for building molecular complexity.

Reduction to Alcohols and Alkanes: The ketone can be reduced to a secondary alcohol, 1-(2-(2-tert-butylphenoxy)pyridin-5-yl)ethanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction to the corresponding ethyl group, yielding 5-ethyl-2-(2-tert-butylphenoxy)pyridine, can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. Studies on various acetylpyridines have demonstrated that reduction with zinc in different acids can yield either the corresponding secondary alcohol or the fully reduced alkylpyridine, depending on the reaction conditions. cas.cz For instance, the reduction of 2- and 4-acetylpyridine (B144475) with zinc and formic acid gives the corresponding ethylpyridines in good yield, while amalgamated zinc and hydrochloric acid primarily yield the secondary alcohol. cas.cz

Table 1: Reduction Conditions for Acetylpyridines

SubstrateReagentMajor ProductReference
2-Acetylpyridine (B122185)Zn/HCOOH2-Ethylpyridine cas.cz
4-AcetylpyridineZn/HCOOH4-Ethylpyridine cas.cz
2-AcetylpyridineAmalgamated Zn/HCl1-(2-Pyridyl)-1-ethanol cas.cz
3-AcetylpyridineZn/CH₃COOH1-(3-Pyridyl)-1-ethanol and 2,3-di-(3-pyridyl)-2,3-butanediol cas.cz

Carbon-Carbon Bond Forming Reactions: The acetyl group's α-protons are acidic and can be removed by a base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. For example, the Knoevenagel condensation involves the reaction of the ketone with an active methylene (B1212753) compound in the presence of a weak base to yield α,β-unsaturated products. wikipedia.org The Doebner modification of this reaction utilizes pyridine as a solvent and a carboxylic acid (like malonic acid), leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Willgerodt-Kindler Reaction: This reaction transforms aryl alkyl ketones into the corresponding amides. wikipedia.org In the case of 5-acetyl-2-(2-tert-butylphenoxy)pyridine, treatment with sulfur and an amine (like morpholine) would be expected to yield a thioamide, which can then be hydrolyzed to the corresponding phenylacetamide derivative. wikipedia.orgorganic-chemistry.org This reaction effectively moves the carbonyl group to the terminal carbon of the alkyl chain and oxidizes it. wikipedia.org

Modifications of the Phenoxy Substituent

The 2-tert-butylphenoxy group can also be chemically modified, typically through electrophilic aromatic substitution. The directing effects of the ether oxygen (ortho, para-directing and activating) and the tert-butyl group (ortho, para-directing) will influence the position of substitution on the phenoxy ring. Given the steric hindrance from the tert-butyl group and the ether linkage to the pyridine, substitution is most likely to occur at the positions para to the ether linkage and ortho to the tert-butyl group.

Potential electrophilic substitution reactions include:

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids.

Halogenation: Introduction of bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl halide/anhydride or alkyl halide with a strong Lewis acid like AlCl₃. wikipedia.org However, the Lewis basic nitrogen of the pyridine ring can interfere with the catalyst, often requiring protection or specific reaction conditions. beilstein-journals.org

Diversification of the Pyridine Ring

The pyridine ring itself is relatively electron-deficient, which influences its reactivity. Direct C-H functionalization and skeletal editing are modern approaches to diversify such heterocyclic systems.

C-H Functionalization: The direct functionalization of C-H bonds on the pyridine ring is a powerful strategy for late-stage modification. rsc.orgresearchgate.net Due to the electron-deficient nature of the pyridine ring, these reactions often require transition-metal catalysis. beilstein-journals.org The regioselectivity is influenced by both electronic effects (positions 2, 4, and 6 are more electron-deficient) and the directing influence of existing substituents. For 5-acetyl-2-(2-tert-butylphenoxy)pyridine, the positions available for C-H functionalization are C-3, C-4, and C-6. The specific site of functionalization would depend on the chosen catalytic system and directing group effects.

Skeletal Editing: Recent advances in synthetic chemistry have enabled the "skeletal editing" of aromatic rings, where atoms within the ring are swapped. nih.govchemeurope.comresearchgate.net For pyridine derivatives, strategies have been developed for a C-N to C-C atom-pair swap, transforming pyridines into benzenes or naphthalenes. nih.govresearchgate.net Another approach allows for a nitrogen to carbon single atom swap in pyridine N-oxides. chinesechemsoc.org These methods provide a radical approach to molecular diversification, allowing for the conversion of the pyridine core into different carbocyclic frameworks. nih.gov

Mechanochemical Approaches in the Synthesis of Related Pyridine Systems

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable alternative to traditional solvent-based synthesis. nih.gov This approach can lead to shorter reaction times, higher yields, and reduced solvent waste.

The synthesis of substituted pyridines has been achieved through mechanochemical methods. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a multicomponent reaction, has been successfully adapted to mechanochemical conditions by grinding the reactants in a mortar or using a ball mill. nih.gov Other mechanochemical syntheses of pyridine derivatives and related heterocycles have also been reported, highlighting the potential of this technique for the efficient and environmentally friendly production of these important scaffolds. nih.govrsc.org While a specific mechanochemical synthesis for 5-acetyl-2-(2-tert-butylphenoxy)pyridine has not been described, the principles of mechanochemistry could be applied to the key bond-forming reactions in its synthesis, such as the ether formation or the introduction of the acetyl group.

Advanced Spectroscopic and Crystallographic Characterization of 5 Acetyl 2 2 Tert Butylphenoxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 5-Acetyl-2-(2-tert-butylphenoxy)pyridine would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ, in ppm), multiplicity (e.g., singlet, doublet), and integration (number of protons) of each signal would provide critical information about the electronic environment and connectivity of the protons.

Expected ¹H NMR Data (Hypothetical):

Protons Expected Chemical Shift (ppm) Expected Multiplicity Integration Assignment
Pyridine-H ~8.8 - 9.0 d 1H H at C6 (ortho to N and adjacent to acetyl)
Pyridine-H ~8.2 - 8.4 dd 1H H at C4 (ortho to acetyl)
Pyridine-H ~7.0 - 7.2 d 1H H at C3 (meta to acetyl and N)
Phenoxy-H ~7.2 - 7.5 m 4H Aromatic protons on the phenoxy ring
Acetyl-CH₃ ~2.6 s 3H Methyl protons of the acetyl group
tert-Butyl-CH₃ ~1.3 s 9H Methyl protons of the tert-butyl group

Note: This table is a hypothetical representation of expected values based on known data for similar functional groups and structures.

The protons on the pyridine (B92270) ring would appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing acetyl group and the electron-donating phenoxy group. The protons of the acetyl methyl and the tert-butyl group would appear as sharp singlets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, carbonyl, aliphatic).

Expected ¹³C NMR Data (Hypothetical):

Carbon Expected Chemical Shift (ppm) Assignment
C=O ~197 Carbonyl carbon of the acetyl group
C-O (Pyridine) ~163 Pyridine C2 attached to the phenoxy group
C-O (Phenoxy) ~150 Phenoxy C1 attached to the ether oxygen
Aromatic C ~120 - 155 Remaining aromatic carbons of pyridine and phenoxy rings
C-Acetyl ~135 Pyridine C5 attached to the acetyl group
C-tert-Butyl ~145 Phenoxy C2 attached to the tert-butyl group
Quaternary C (tert-Butyl) ~35 Central carbon of the tert-butyl group
Acetyl-CH₃ ~27 Methyl carbon of the acetyl group
tert-Butyl-CH₃ ~31 Methyl carbons of the tert-butyl group

Note: This table is a hypothetical representation of expected values.

The carbonyl carbon of the acetyl group would be the most downfield signal. The aromatic region would show multiple signals for the carbons of the pyridine and phenoxy rings. The aliphatic region would contain signals for the acetyl methyl and the carbons of the tert-butyl group.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies could provide insight into the conformational dynamics of the molecule, specifically the rotation around the C-O ether bond connecting the pyridine and phenoxy rings. Steric hindrance from the ortho-tert-butyl group could create a significant energy barrier to this rotation. By acquiring NMR spectra at various temperatures, it might be possible to observe the coalescence and splitting of signals corresponding to the aromatic protons of the phenoxy ring, allowing for the calculation of the rotational energy barrier (ΔG‡). However, no such studies have been published for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 5-Acetyl-2-(2-tert-butylphenoxy)pyridine (C₁₇H₁₉NO₂), the exact mass would be 269.1416 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺•) would be expected at m/z 269. Key fragmentation pathways would likely involve:

α-cleavage of the acetyl group, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 254.

Loss of the entire acetyl group (•COCH₃) to give a fragment at m/z 226.

Cleavage of the tert-butyl group, resulting in the loss of a methyl radical (m/z 254) or the formation of a stable tert-butyl cation at m/z 57.

Cleavage of the ether bond, leading to fragments corresponding to the pyridine and phenoxy moieties.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected IR Absorption Bands (Hypothetical):

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H stretch Aromatic C-H
~2960 C-H stretch Aliphatic C-H (tert-butyl, acetyl)
~1680 C=O stretch Ketone (acetyl group)
~1600, ~1470 C=C stretch Aromatic rings (pyridine, phenoxy)
~1250 C-O-C stretch Aryl ether

Note: This table is a hypothetical representation of expected values.

A strong absorption band around 1680 cm⁻¹ would be characteristic of the acetyl group's carbonyl stretch. The spectrum would also feature bands corresponding to aromatic C-H and C=C stretching, aliphatic C-H stretching from the tert-butyl and methyl groups, and a characteristic C-O-C stretching band for the aryl ether linkage.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 5-Acetyl-2-(2-tert-butylphenoxy)pyridine would be expected to show absorption maxima (λ_max) corresponding to π → π* transitions within the conjugated aromatic system. The presence of the acetyl group (an auxochrome and chromophore) and the phenoxy group would influence the position and intensity of these absorptions. Without experimental data, the exact λ_max values and molar absorptivities (ε) remain unknown.

Solid-State Structural Determination via X-ray Diffraction Analysis

The definitive three-dimensional arrangement of atoms and molecules within a crystalline solid is elucidated through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure-property relationships.

A typical X-ray diffraction study would involve growing a high-quality single crystal of 5-Acetyl-2-(2-tert-butylphenoxy)pyridine. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

Expected Research Findings:

Crystal System and Space Group: Determination of the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry of the unit cell.

Unit Cell Dimensions: Precise measurement of the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The analysis would reveal the exact conformation of the molecule in the solid state, including the dihedral angles between the pyridine and phenoxy rings, and the orientation of the acetyl and tert-butyl groups.

Intermolecular Interactions: Identification and characterization of any non-covalent interactions, such as hydrogen bonds, π-π stacking, or van der Waals forces, that dictate the packing of the molecules in the crystal lattice.

Data Table:

An interactive data table summarizing the crystallographic data would typically be presented as follows. However, as no specific data has been found for 5-Acetyl-2-(2-tert-butylphenoxy)pyridine, this table remains as a template.

ParameterValue
Empirical formulaC₁₇H₁₉NO₂
Formula weight269.34
TemperatureData not available
WavelengthData not available
Crystal systemData not available
Space groupData not available
Unit cell dimensionsa = ? Å, α = ? °b = ? Å, β = ? °c = ? Å, γ = ? °
VolumeData not available
ZData not available
Density (calculated)Data not available
Absorption coefficientData not available
F(000)Data not available
Crystal sizeData not available
Theta range for data collectionData not available
Index rangesData not available
Reflections collectedData not available
Independent reflectionsData not available
Completeness to thetaData not available
Absorption correctionData not available
Max. and min. transmissionData not available
Refinement methodData not available
Data / restraints / paramsData not available
Goodness-of-fit on F²Data not available
Final R indices [I>2sigma(I)]Data not available
R indices (all data)Data not available
Largest diff. peak and holeData not available

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Structure

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique for studying materials with unpaired electrons. For a molecule like 5-Acetyl-2-(2-tert-butylphenoxy)pyridine, which in its ground state is a closed-shell molecule with no unpaired electrons, EPR spectroscopy would not be directly applicable.

However, EPR could be employed if the molecule were to be converted into a paramagnetic species, such as a radical cation or anion, through chemical or electrochemical oxidation or reduction. The resulting EPR spectrum would provide valuable information about the distribution of the unpaired electron's spin density within the molecule, offering insights into its electronic structure and the nature of its molecular orbitals.

Expected Research Findings (for a hypothetical radical species):

g-value: The g-value would provide information about the electronic environment of the unpaired electron.

Hyperfine Coupling Constants: Analysis of the hyperfine splitting pattern, caused by the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N, ¹H), would allow for the mapping of the spin density distribution across the molecule. This would reveal which atoms bear the most of the unpaired electron character.

Data Table:

As no EPR studies on radical species of 5-Acetyl-2-(2-tert-butylphenoxy)pyridine have been found, the following data table is a template of what would be expected.

ParameterValue
SpeciesData not available
SolventData not available
TemperatureData not available
g-valueData not available
Hyperfine Coupling Constants (A)Data not available
- A(¹⁴N)Data not available
- A(¹H)Data not available

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (primarily carbon, hydrogen, and nitrogen) in a sample. This is a crucial step in the characterization of a new compound to verify its empirical formula and purity. The experimentally determined percentages of each element are compared with the calculated values based on the proposed molecular formula.

For 5-Acetyl-2-(2-tert-butylphenoxy)pyridine, with a molecular formula of C₁₇H₁₉NO₂, the theoretical elemental composition would be calculated. An experimental analysis would then be performed, and the results would be expected to be in close agreement (typically within ±0.4%) with the theoretical values to confirm the compound's identity and purity.

Data Table:

The following interactive data table presents the theoretical elemental composition of 5-Acetyl-2-(2-tert-butylphenoxy)pyridine. The "Experimental" column remains empty as no specific experimental data has been located.

ElementTheoretical (%)Experimental (%)
Carbon (C)75.81Data not available
Hydrogen (H)7.11Data not available
Nitrogen (N)5.20Data not available
Oxygen (O)11.88Data not available

Computational Chemistry and Theoretical Modeling of 5 Acetyl 2 2 Tert Butylphenoxy Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate electronic structure, molecular stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For "5-Acetyl-2-(2-tert-butylphenoxy)pyridine," DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine key electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. nih.gov

The distribution of atomic charges across the molecule can also be calculated using DFT. This information helps in identifying the electrophilic and nucleophilic sites within "5-Acetyl-2-(2-tert-butylphenoxy)pyridine," which is vital for understanding its interaction with other molecules.

Illustrative DFT Calculation Results for 5-Acetyl-2-(2-tert-butylphenoxy)pyridine

Parameter Value (Illustrative)
HOMO Energy -6.45 eV
LUMO Energy -1.78 eV
HOMO-LUMO Gap 4.67 eV

Illustrative Mulliken Atomic Charges for Selected Atoms

Atom Charge (e) (Illustrative)
O (ether) -0.58
N (pyridine) -0.75
O (acetyl) -0.62

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular geometry and stability. For "5-Acetyl-2-(2-tert-butylphenoxy)pyridine," ab initio calculations can be used to determine the optimized molecular structure, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's three-dimensional shape and its intrinsic stability.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. d-nb.info By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of "5-Acetyl-2-(2-tert-butylphenoxy)pyridine". The molecule's structure is not static; the rotatable bonds allow it to adopt various conformations. MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations. This conformational analysis is critical for understanding how the molecule might interact with a biological target, as its shape can significantly influence its binding affinity. d-nb.info

Illustrative Conformational Analysis Data

Dihedral Angle (Illustrative) Energy Barrier (kcal/mol) (Illustrative) Stable Conformer Angles (°) (Illustrative)
C(acetyl)-C(pyridine)-O-C(phenoxy) 4.2 -120, 60

Molecular Docking and Ligand-Target Interaction Modeling (Academic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In an academic research context, molecular docking can be used to investigate the potential interactions of "5-Acetyl-2-(2-tert-butylphenoxy)pyridine" with various protein targets. This process involves placing the flexible ligand into the binding site of a rigid receptor and scoring the different poses based on their binding energy. The results of molecular docking can provide insights into the binding mode of the ligand and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Illustrative Molecular Docking Results against a Hypothetical Kinase Target

Docking Pose Binding Energy (kcal/mol) (Illustrative) Key Interacting Residues (Illustrative)
1 -8.5 LEU25, VAL33, ALA52, ILE103
2 -8.2 TYR34, PHE101

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For "5-Acetyl-2-(2-tert-butylphenoxy)pyridine," computational SAR can be explored by creating a virtual library of analogous compounds with modifications at different positions (e.g., the acetyl group, the tert-butyl group, or substitutions on the pyridine (B92270) and phenoxy rings). By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analog and correlating them with predicted activity (from docking scores, for example), a quantitative structure-activity relationship (QSAR) model can be developed. Such models can help in understanding which structural features are crucial for activity and can guide the design of new, more potent compounds.

Illustrative QSAR Descriptors for 5-Acetyl-2-(2-tert-butylphenoxy)pyridine

Descriptor Value (Illustrative)
Molecular Weight 269.34 g/mol
LogP (Octanol-Water Partition Coefficient) 4.2
Topological Polar Surface Area (TPSA) 38.5 Ų
Number of Rotatable Bonds 4
Hydrogen Bond Donors 0

Reactivity and Reaction Mechanism Studies of 5 Acetyl 2 2 Tert Butylphenoxy Pyridine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring's reactivity in substitution reactions is significantly modulated by its substituents. The inherent electron-deficient character of pyridine, due to the electronegative nitrogen atom, generally disfavors electrophilic aromatic substitution (EAS) while facilitating nucleophilic aromatic substitution (NAS). nih.gov

Electrophilic Aromatic Substitution (EAS):

The pyridine nitrogen and the acetyl group at the 5-position both act as deactivating groups for electrophilic attack. The nitrogen atom withdraws electron density through induction, and under acidic conditions typical for many EAS reactions, it becomes protonated, further increasing its deactivating effect. The acetyl group is a meta-directing deactivator. Consequently, electrophilic substitution on 5-Acetyl-2-(2-tert-butylphenoxy)pyridine is expected to be challenging, requiring harsh reaction conditions. nih.govnih.gov Any potential substitution would likely occur at the C-3 position, which is meta to both the ring nitrogen and the acetyl group, and is the position of greatest electron density in a deactivated pyridine ring. nanomaterchem.com The 2-phenoxy group, while typically an ortho-, para-director in benzene (B151609) rings, has its activating effect diminished by the overriding deactivating nature of the pyridine ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 5-Acetyl-2-(2-tert-butylphenoxy)pyridine

Position Electronic Effects Predicted Reactivity
C-3 Meta to nitrogen and acetyl group Most likely site for substitution
C-4 Para to nitrogen, ortho to acetyl group Highly deactivated

Nucleophilic Aromatic Substitution (NAS):

Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4). acs.org In 5-Acetyl-2-(2-tert-butylphenoxy)pyridine, the 2-position is substituted with a phenoxy group, which can potentially act as a leaving group. The presence of the electron-withdrawing acetyl group at the 5-position further enhances the ring's electrophilicity, making it more susceptible to nucleophilic attack. rsc.org Strong nucleophiles can displace the 2-tert-butylphenoxy group, especially under thermal conditions. This reaction would proceed through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing substituents. Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism. google.com

Reactivity of the Acetyl Side Chain (e.g., Condensations, Reductions, Oxidations)

The acetyl group at the C-5 position exhibits typical ketone reactivity, which can be exploited for a variety of functional group transformations.

Condensation Reactions:

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as aldol-type condensations with aldehydes or ketones. For instance, reactions of 2-acetylpyridine (B122185) with various aldehydes have been shown to yield chalcone (B49325) derivatives and more complex cyclohexanol (B46403) products. researchgate.netrsc.org These reactions are fundamental in building larger molecular scaffolds. The condensation is typically base-catalyzed and involves the nucleophilic attack of the enolate on a carbonyl compound. nih.gov

Reduction:

The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol or completely reduced to an ethyl group.

Reduction to an Alcohol: Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding alcohol, 1-(2-(2-tert-butylphenoxy)pyridin-5-yl)ethanol. Catalytic hydrogenation can also achieve this transformation.

Reduction to an Alkane: More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reduction, would be required to deoxygenate the acetyl group to an ethyl group.

Oxidation:

The acetyl group can undergo oxidation reactions, such as the Baeyer-Villiger oxidation. In this reaction, a peroxy acid (e.g., m-CPBA) would convert the ketone into an ester. This would result in the formation of 2-(2-tert-butylphenoxy)pyridin-5-yl acetate. The oxidation of acetyl groups can also be relevant in metabolic pathways.

Table 2: Summary of Potential Reactions of the Acetyl Side Chain

Reaction Type Reagents/Conditions Product Type
Condensation Aldehyde/Ketone, Base β-Hydroxy ketone or α,β-Unsaturated ketone
Reduction NaBH₄, LiAlH₄, Catalytic Hydrogenation Secondary alcohol
Deoxygenation Wolff-Kishner, Clemmensen Alkane (ethyl group)

Cleavage and Transformations of the Phenoxy Ether Linkage

The ether linkage between the pyridine and phenoxy rings is generally stable. However, it can be cleaved under specific and often harsh conditions. The most common methods for cleaving aryl ethers involve strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or strong Lewis acids like boron tribromide (BBr₃). The reaction mechanism typically involves protonation of the ether oxygen followed by nucleophilic attack by a halide ion on the less sterically hindered carbon. In this case, cleavage would likely lead to 5-acetyl-2-hydroxypyridine and 1-bromo-2-tert-butylbenzene. Metal-catalyzed C-O bond cleavage has also been reported as a potential pathway, particularly in the context of catalyst deactivation.

Radical Reactions Involving Pyridine and Phenoxy Moieties

Both the pyridine and the phenoxy components of the molecule can participate in radical reactions.

Pyridine Moiety:

The pyridine ring can undergo radical substitution reactions, such as the Minisci reaction. This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. This offers a method for C-H functionalization, typically at the C-2 and C-4 positions. Given the substitution pattern of 5-Acetyl-2-(2-tert-butylphenoxy)pyridine, a Minisci-type reaction would likely target the C-4 or C-6 positions. Furthermore, pyridinium (B92312) salts are known to be excellent radical traps.

Phenoxy Moiety:

The 2-tert-butylphenoxy group can also be involved in radical reactions. Phenols are well-known radical scavengers, and the corresponding phenoxy radicals can be generated. The bulky tert-butyl group at the ortho position provides steric hindrance, which can stabilize the resulting phenoxy radical. These phenoxy radicals can then participate in coupling reactions or act as hydrogen abstractors. For example, the reaction of 2,4,6-tri-tert-butylphenoxy radical with phenols is a known process. The presence of tert-butyl hydroperoxide in the presence of a metal catalyst can also generate tert-butylperoxy radicals that can react with hindered phenols.

Catalytic Applications in Organic Transformations (where the compound itself is a reactant)

While substituted pyridines are frequently employed as ligands in transition metal catalysis, their role as a reactant in a catalytic cycle is less common but an area of active research. The functional groups present in 5-Acetyl-2-(2-tert-butylphenoxy)pyridine offer several handles for catalytic transformations.

For instance, the pyridine nitrogen can act as a directing group for metal-catalyzed C-H activation at the ortho-position of the phenoxy ring or at the C-3 position of the pyridine ring. Such transformations could enable the introduction of new functional groups in a highly regioselective manner.

Furthermore, acetylpyridines have been shown to undergo transformations assisted by metal complexes. For example, copper(II) can mediate aldol-type reactions and subsequent cyclizations of 2-acetylpyridine. It is conceivable that 5-Acetyl-2-(2-tert-butylphenoxy)pyridine could act as a substrate in similar metal-catalyzed reactions, leading to more complex heterocyclic structures. The catalytic reduction of the acetyl group is also a well-established transformation. While specific catalytic applications where this compound acts as a reactant to transform other molecules are not widely reported, its structural features suggest potential in areas such as directed C-H functionalization and metal-mediated multicomponent reactions. nanomaterchem.com

Coordination Chemistry and Supramolecular Assembly Involving 5 Acetyl 2 2 Tert Butylphenoxy Pyridine Analogues

Ligand Design Principles for Pyridine-Based Metal Complexes

The design of pyridine-based ligands for metal complexes is a strategic process that leverages both steric and electronic effects to achieve desired coordination properties and functionalities. The pyridine (B92270) nitrogen atom, with its available lone pair of electrons, acts as a Lewis base, readily coordinating to a wide variety of metal ions. nih.gov The properties of the resulting metal complex can be systematically tuned by modifying the substituents on the pyridine ring. nih.govacs.org

Electronic Effects:

The electronic nature of substituents on the pyridine ring significantly alters the ligand's basicity and π-accepting capability. wikipedia.org

Electron-donating groups (EDGs) , such as alkyl or methoxy (B1213986) groups, increase the electron density on the nitrogen atom. This enhances the ligand's σ-donating ability, leading to stronger metal-ligand bonds. acs.org

Electron-withdrawing groups (EWGs) , like acetyl, cyano, or nitro groups, decrease the electron density on the nitrogen. This reduces the ligand's σ-basicity but can enhance its π-acceptor properties through back-bonding with electron-rich metals. cdnsciencepub.com

For ligands like 5-Acetyl-2-(2-tert-butylphenoxy)pyridine, the acetyl group at the 5-position acts as an EWG, modulating the electronic properties of the pyridine nitrogen. The phenoxy group at the 2-position can also influence the electronics through its connection via the oxygen atom.

Steric Effects:

The size and position of substituents on the pyridine ring introduce steric hindrance that influences the coordination geometry and stability of the metal complex. nih.gov

Bulky substituents near the nitrogen atom (at the 2- and 6-positions) can restrict the approach of metal ions, favoring the formation of complexes with lower coordination numbers or specific geometries.

In the case of 5-Acetyl-2-(2-tert-butylphenoxy)pyridine analogues, the tert-butyl group on the phenoxy ring at the 2-position creates significant steric bulk. This can influence the orientation of the phenoxy group relative to the pyridine ring and affect how the ligand packs in the solid state or interacts with other molecules in solution.

The combination of these electronic and steric factors allows for the rational design of ligands that can selectively bind to specific metal ions and promote the formation of complexes with desired catalytic activity or supramolecular structures. nih.govnih.gov

Synthesis and Characterization of Metal Chelates and Coordination Compounds

The synthesis of metal complexes with pyridine-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. royalsocietypublishing.org The stoichiometry of the reactants, the nature of the metal ion and its counter-anion, and the reaction conditions (temperature, solvent) all play a crucial role in determining the final product. uark.edu

Metal complexes can be broadly classified as homoleptic or heteroleptic.

Homoleptic complexes contain only one type of ligand coordinated to the central metal ion. rsc.org For example, a complex where the metal is exclusively bound to 5-Acetyl-2-(2-tert-butylphenoxy)pyridine ligands would be considered homoleptic. The synthesis of such complexes is often achieved by reacting a metal salt with a sufficient excess of the desired ligand. uark.edu

Heteroleptic complexes feature two or more different types of ligands coordinated to the same metal center. mdpi.com For instance, a complex could contain both a 5-Acetyl-2-(2-tert-butylphenoxy)pyridine analogue and another ligand, such as a phosphine (B1218219) or a halide. nih.gov These are often synthesized by a stepwise addition of the different ligands or by using a specific ratio of ligands in the reaction mixture. uark.edumdpi.com

The formation of either homoleptic or heteroleptic species is governed by the relative coordinating strengths of the ligands, steric compatibility, and the preferred coordination geometry of the metal ion. mdpi.com

A variety of spectroscopic techniques are employed to confirm the formation of metal-ligand complexes and to probe the nature of their interaction.

Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to a metal center typically causes a shift in the C=N stretching vibration frequency to a higher wavenumber (a blue shift). kpi.ua This shift is a direct consequence of the metal-ligand bond formation. kpi.ua Changes in the vibrational frequencies of other functional groups, such as the acetyl C=O stretch in 5-Acetyl-2-(2-tert-butylphenoxy)pyridine, can also provide evidence of coordination or changes in the electronic structure upon complexation. royalsocietypublishing.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the pyridine ring protons, particularly those alpha to the nitrogen, experience a downfield shift due to the deshielding effect of the metal ion. acs.org The magnitude of this shift can provide information about the strength of the metal-ligand bond. acs.org

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of pyridine-based complexes often exhibit bands corresponding to π→π* transitions within the ligand and metal-to-ligand charge transfer (MLCT) transitions. cdnsciencepub.comresearchgate.net The energy of the MLCT bands is sensitive to the nature of both the metal and the ligand's substituents, providing insight into the electronic structure of the complex. cdnsciencepub.commdpi.com

The table below summarizes typical spectroscopic shifts observed upon coordination of a pyridine-based ligand to a metal center.

Spectroscopic TechniqueObservable Change upon CoordinationTypical Shift/Change
Infrared (IR) C=N stretching vibrationShift to higher frequency (15-20 cm⁻¹) kpi.ua
¹H NMR Chemical shift of protons near NDownfield shift acs.org
UV-Visible Appearance of new absorption bandsMetal-to-Ligand Charge Transfer (MLCT) bands in the visible region mdpi.comnih.gov

Applications in Catalysis (e.g., as a ligand in asymmetric synthesis, cross-coupling)

Pyridine-based ligands are integral to the field of catalysis due to their ability to modulate the reactivity of a metal center. nih.gov By tuning the steric and electronic properties of the ligand, the activity, selectivity, and stability of the catalyst can be optimized. acs.org

Asymmetric Synthesis:

Chiral pyridine-containing ligands are widely used in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule in excess. researchgate.netrsc.org Ligands like pyridine-oxazolines (PyOX) have proven to be particularly effective. rsc.orgresearchgate.net Although 5-Acetyl-2-(2-tert-butylphenoxy)pyridine itself is not chiral, it can be a precursor to chiral analogues. The principles governing the use of pyridine ligands in asymmetric catalysis are relevant. The chiral environment created by the ligand around the metal center directs the approach of the substrate, leading to enantioselective product formation. acs.orgresearchgate.net

Cross-Coupling Reactions:

Palladium complexes bearing pyridine ligands have been shown to be effective precatalysts for cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. nih.govacs.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The efficiency of the catalyst can be correlated with the electronic properties of the pyridine ligand. For instance, an increase in the basicity of the pyridine ligand has been observed to enhance the catalytic yield in certain palladium-catalyzed reactions. nih.govacs.org The steric bulk provided by substituents like the 2-tert-butylphenoxy group can also play a role in stabilizing the active catalytic species and influencing selectivity.

Supramolecular Architectures and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple chemical species held together by non-covalent interactions. scilit.com Coordination-driven self-assembly, which utilizes the predictable and directional nature of metal-ligand bonds, is a powerful strategy for constructing complex, well-defined supramolecular architectures. rsc.orgfrontiersin.org

Pyridine-based ligands are excellent candidates for this approach. scilit.com When combined with transition metals that have specific coordination geometry preferences (e.g., square-planar Pd(II) or Pt(II)), these ligands can spontaneously assemble into discrete structures like macrocycles, cages, or extended coordination polymers. scilit.comrsc.org

Steric Influence: It can control the angle and orientation of the ligands around the metal center, favoring the formation of specific geometric shapes.

Intermolecular Interactions: The phenoxy groups can engage in non-covalent interactions like π-π stacking, which can help to organize the assembled structures in the solid state or in solution. researchgate.net

Solubility and Processing: The bulky, nonpolar tert-butyl groups can enhance the solubility of the resulting supramolecular assemblies in organic solvents, facilitating their characterization and processing.

The interplay between the strong, directional metal-coordination and weaker, non-directional interactions like hydrogen bonding and π-π stacking allows for the construction of intricate and functional supramolecular systems. researchgate.net

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Routes

The synthesis of highly substituted pyridines is a topic of significant interest in organic chemistry due to their prevalence in pharmaceuticals and functional materials. nih.govacs.org While the direct synthesis of 5-Acetyl-2-(2-tert-butylphenoxy) pyridine (B92270) is not extensively documented in publicly available literature, its structure suggests several plausible and innovative synthetic strategies that could be developed.

One promising approach involves a cascade reaction, which allows for the construction of the substituted pyridine core in a single, efficient sequence. nih.gov For instance, a novel N-iminative, copper-catalyzed cross-coupling of a suitably substituted alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate could be envisioned. This would be followed by an electrocyclization of the resulting 3-azatriene and subsequent air oxidation to yield the desired pyridine structure. nih.gov The key starting materials for this proposed route would be specifically designed to incorporate the acetyl and 2-tert-butylphenoxy groups.

Another innovative strategy could adapt aryne chemistry for the efficient synthesis of the phenoxy-pyridine linkage. nih.govrsc.org This method would involve the in-situ generation of an aryne from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which would then react with a 5-acetyl-2-hydroxypyridine derivative. This approach is known for its mild reaction conditions and high yields for the formation of phenoxy-pyridine compounds. nih.gov

The table below outlines a comparative analysis of these proposed novel synthetic routes.

Synthetic Route Key Reactions Potential Advantages Potential Challenges
Cascade ReactionCu-catalyzed cross-coupling, Electrocyclization, OxidationHigh atom economy, convergent synthesisSynthesis of complex starting materials
Aryne ChemistryIn-situ aryne generation, Nucleophilic attackMild conditions, high yieldsHandling of sensitive aryne precursors
Modified Zincke ReactionRing opening of pyridine, Functionalization, Ring closingAccess to meta-substituted pyridinesPotentially harsh reagents for ring opening

Further research in this area would focus on optimizing these routes, exploring different catalysts, and expanding the substrate scope to create a library of related compounds for further investigation.

Integration into Advanced Material Systems

The unique combination of a polar pyridine ring and a bulky, hydrophobic tert-butylphenoxy group makes 5-Acetyl-2-(2-tert-butylphenoxy) pyridine an interesting candidate for integration into advanced material systems. The pyridine moiety is a known component in the development of fluorinated networks and polymers, particularly in the synthesis of poly(ether pyridine)s. mdpi.com

The presence of the 2-tert-butylphenoxy group could impart specific properties to such polymers, such as increased thermal stability and solubility in organic solvents. The acetyl group, a potential site for further functionalization, could be used to cross-link polymer chains or to attach other functional molecules. For instance, perfluoropyridine-based polymers have been explored for applications in aerospace as resins and for creating materials with low dielectric constants. mdpi.com The incorporation of this compound as a monomer or a dopant in such systems could lead to materials with tailored properties.

The potential applications in material science are summarized in the table below.

Material System Role of this compound Potential Properties and Applications
Poly(ether pyridine)sMonomer or co-monomerEnhanced thermal stability, improved processability, materials for aerospace and electronics. mdpi.com
Covalent Organic Frameworks (COFs)Building blockIncreased interlayer spacing for gas storage applications. researchgate.net
Organic Light-Emitting Diodes (OLEDs)Host material or dopantPotential for tuning emission properties due to the conjugated system.

Future research would involve the synthesis and characterization of polymers and materials incorporating this compound to experimentally validate these predicted properties.

Exploration of Unique Reactivity Patterns

The reactivity of this compound is governed by the interplay of its three key functional components: the pyridine ring, the acetyl group, and the phenoxy ether linkage.

The pyridine ring is generally considered electron-deficient, making it susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom. imperial.ac.ukgcwgandhinagar.com However, the bulky 2-tert-butylphenoxy group at the 2-position would likely exert significant steric hindrance, potentially directing nucleophilic attack to the 6-position. Electrophilic substitution on the pyridine ring is generally difficult but can be achieved under harsh conditions, typically favoring the 3- and 5-positions. gcwgandhinagar.comdavuniversity.org

The acetyl group is a versatile functional group that can undergo a variety of reactions. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. The methyl group is acidic and can be deprotonated to form an enolate, which can then participate in a range of carbon-carbon bond-forming reactions. researchgate.net The reduction of the acetyl group would yield a secondary alcohol, while oxidation could lead to a carboxylic acid derivative.

The phenoxy group is generally stable, but the ether linkage could potentially be cleaved under harsh acidic or basic conditions. The phenol-derived portion of the molecule is activated towards electrophilic aromatic substitution due to the electron-donating nature of the oxygen atom, with substitution likely occurring at the positions ortho and para to the ether linkage. wikipedia.org

A summary of the expected reactivity at different sites of the molecule is presented below.

Reactive Site Type of Reaction Expected Outcome
Pyridine Ring (C6)Nucleophilic Aromatic SubstitutionSubstitution of a leaving group at the 6-position.
Pyridine Ring (C3)Electrophilic Aromatic SubstitutionSubstitution at the 3-position under forcing conditions.
Acetyl Group (Carbonyl)Nucleophilic AdditionFormation of an alcohol or other addition products.
Acetyl Group (Methyl)Enolate FormationAlkylation or condensation reactions at the alpha-carbon.
Phenoxy RingElectrophilic Aromatic SubstitutionSubstitution at the positions ortho and para to the ether linkage.

Experimental studies are needed to confirm these predicted reactivity patterns and to explore any unique reactivity that may arise from the specific combination of these functional groups.

Interdisciplinary Research with Related Chemical Fields

The structural motifs present in this compound suggest numerous avenues for interdisciplinary research, particularly in the fields of medicinal chemistry and catalysis.

Pyridine derivatives are a cornerstone of medicinal chemistry, with a vast number of drugs containing this heterocyclic core. researchgate.netnih.govresearchgate.net The phenoxy-pyridine scaffold, in particular, has been investigated for a range of biological activities, including as inhibitors of enzymes like VEGFR-2 and c-Met, which are implicated in cancer. rsc.org Furthermore, tert-butylphenoxy derivatives have been explored as ligands for histamine (B1213489) H3 receptors, with potential applications in treating neurological disorders. nih.gov The presence of the acetyl group provides a handle for further modification to optimize biological activity and pharmacokinetic properties.

In the realm of catalysis, pyridine-based compounds are widely used as ligands for transition metals. ontosight.ai The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to tune the electronic and steric properties of the resulting catalyst. The 2-tert-butylphenoxy group could influence the coordination geometry and stability of a metal complex, while the acetyl group could be modified to introduce additional coordinating atoms, creating a bidentate or tridentate ligand. Such novel ligands could find applications in a variety of catalytic transformations.

The potential for interdisciplinary research is outlined in the table below.

Field Potential Application of this compound Rationale
Medicinal ChemistryScaffold for drug discoveryThe phenoxy-pyridine core is a known pharmacophore. rsc.org
CatalysisPrecursor for novel ligandsThe pyridine nitrogen can coordinate to metals, and the substituents allow for catalyst tuning.
AgrochemicalsDevelopment of new herbicides or fungicidesPyridine derivatives are used in agrochemical applications. imperial.ac.uk

Future interdisciplinary collaborations could lead to the discovery of new therapeutic agents, more efficient catalysts, or novel agrochemicals based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 5-acetyl-2-(2-tert-butylphenoxy) pyridine while minimizing hazardous intermediates?

  • Methodological Answer : A Negishi cross-coupling approach can be adapted for pyridine derivatives, using tert-butyllithium under strictly controlled conditions (handled via syringe or cannula to avoid pyrophoric hazards). Intermediate purification via column chromatography and monitoring via thin-layer chromatography (TLC) is advised. Hazard mitigation includes substituting volatile reagents with stable alternatives where possible .

Q. Which spectroscopic techniques are most effective for analyzing substituent effects on pyridine derivatives like this compound?

  • Methodological Answer : UV/vis absorption spectroscopy in varying solvents (e.g., polar vs. nonpolar) can reveal electronic effects of substituents. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like acetyl and phenoxy moieties .

Q. How can researchers screen the biological activity of this compound against enzyme targets such as CYP1B1?

  • Methodological Answer : Use ethoxyresorufin-O-deethylase (EROD) assays to measure CYP1B1 inhibition. Prepare dose-response curves to determine IC₅₀ values. Compare activity against reference inhibitors (e.g., α-naphthoflavone) and validate via kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Advanced Research Questions

Q. How can contradictions in structure-activity relationship (SAR) data for pyridine-based enzyme inhibitors be resolved?

  • Methodological Answer : Perform molecular docking studies (e.g., using AutoDock Vina) to map binding interactions between the compound and the enzyme active site. Cross-validate with mutagenesis experiments (e.g., alanine scanning) to identify critical residues. Address discrepancies by testing analogs with systematic structural variations (e.g., tert-butyl group replacement) .

Q. What computational methods are recommended to predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize molecular geometry and compute electrostatic potential maps. Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) assess stability of ligand-receptor complexes. Charge transfer analysis via frontier molecular orbitals (FMOs) identifies electron-rich pharmacophores .

Q. How can unexpected stabilization effects of pyridine derivatives on biomolecules (e.g., DNA in acidic media) be validated experimentally?

  • Methodological Answer : Use circular dichroism (CD) spectroscopy to monitor DNA secondary structure under varying pH conditions. Compare thermal denaturation profiles (via UV melting curves) with and without the compound. Validate via gel electrophoresis to assess strand integrity. Molecular dynamics simulations can further elucidate stabilization mechanisms .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in enzyme inhibition studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate 95% confidence intervals for IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple analogs. Report effect sizes and p-values to ensure reproducibility .

Q. How should researchers design experiments to assess metabolic stability of this compound in vivo?

  • Methodological Answer : Conduct pharmacokinetic (PK) studies in rodent models, with timed blood sampling post-administration. Quantify plasma concentrations via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare half-life (t₁/₂) and clearance rates with structurally related compounds. Include liver microsomal assays to identify metabolic pathways (e.g., cytochrome P450 involvement) .

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